molecular formula C20H26Cl2N2O5 B1667247 Amlodipine Hydrochloride CAS No. 246852-07-3

Amlodipine Hydrochloride

Cat. No. B1667247
M. Wt: 445.3 g/mol
InChI Key: BSBOZVBRVBLCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amlodipine hydrochloride is a salt of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.

Scientific Research Applications

Combination Therapy with Renin-Angiotensin System Blockers

Amlodipine is an effective and safe antihypertensive dihydropyridine calcium channel blocker, showing enhanced effectiveness when used in combination with other antihypertensive medications. This includes its use in fixed-dose combination products, although it is not likely to replace hydrochlorothiazide (Tejada, Fornoni, Lenz, & Materson, 2007).

Taste Masking in Fixed-Dose Combination Drugs

Amlodipine's bitterness can be efficiently masked by combining it with other antihypertensive drugs like valsartan, making it suitable for use in fixed-dose combination (FDC) drugs (Kojima, Nakamura, Haraguchi, Yoshida, Habara, Ikezaki, & Uchida, 2019).

Monotherapy for Hypertension

As a monotherapy for mild to moderate hypertension, amlodipine is more effective than hydrochlorothiazide and maintains electrolyte balance, which is significant for patient safety and comfort (Nwachukwu, Eze, Nwachukwu, Aneke, Agu, Azubike, Obika, & Okoye, 2017).

Anti-Oxidant and Anti-Inflammatory Mechanisms

Amlodipine improves endothelial dysfunction in diabetes through anti-oxidant and anti-inflammatory mechanisms, potentially making it beneficial for diabetic patients with hypertension (Toma, Stancu, Sanda, & Sima, 2011).

Metabolism in Human Liver Microsomes

Research into amlodipine's metabolism in human liver microsomes indicates that CYP3A4 plays a key role in the metabolic clearance of the drug in humans (Zhu, Wang, Li, Zhu, Du, Tang, & Chen, 2014).

Vascular Endothelial Function in Hypertensive Patients

Amlodipine, combined with diltiazem hydrochloride sustained release capsule, significantly improves vascular endothelial function in hypertensive patients, suggesting an enhanced therapeutic effect for patients with vascular complications (Liu Yi-lin, 2009).

Cognitive Functioning in Cocaine Dependence Treatment

Amlodipine's neuropharmacological properties, such as protecting against cerebral hypoperfusion and excitoxic cell death, were hypothesized to improve cognitive functioning in cocaine-dependent individuals, although no measurable benefit was observed (Turner, Larowe, Horner, Herron, & Malcolm, 2009).

Oxidative Stress Reduction in Stroke-Prone Rats

Amlodipine reduced oxidative stress in the brains of stroke-prone spontaneously hypertensive rats, indicating its potential protective effect against stroke-related damage (Hirooka, Kimura, Nozoe, Sagara, Ito, & Sunagawa, 2006).

Enzyme Immunoassay for Plasma Determination

An enzyme immunoassay for determining amlodipine in plasma has been developed, providing a sensitive, rapid, and accurate method for therapeutic drug monitoring (Matalka, El-Thaher, Saleem, Arafat, Jehanli, & Badwan, 2001).

Chiral Separation of Amlodipine Enantiomers

Capillary electrophoresis methods have been used for the enantiomeric separation of amlodipine, essential for obtaining optically pure S-amlodipine, which is more therapeutically active compared to its R-enantiomer (Hancu, Budău, Kántor, & Cârje, 2015).

properties

CAS RN

246852-07-3

Product Name

Amlodipine Hydrochloride

Molecular Formula

C20H26Cl2N2O5

Molecular Weight

445.3 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H

InChI Key

BSBOZVBRVBLCLO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl

Appearance

Solid powder

Other CAS RN

246852-07-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amlodipine hydrochloride, Amlodipine HCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 100 ml of methanol was added 12 ml of conc-hydrochloric acid. A solution of 54 g of amlodipine prepared in Reference Example 1 in 500 ml of methanol was added dropwise, followed by stirring at 23° C. for 3 hours.
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Synthesis routes and methods II

Procedure details

12 ml of concentrated hydrochloride was dissolved in 100 ml of methanol, and 54 g of amlodipine prepared in Comparative Example 1 was dissolved in 500 ml of methanol and added dropwise to the solution of hydrochloride in methanol, followed by stirring at 23° C. for 3 hours. The resulting solid was filtered, washed with methanol (100 ml) and n-hexane (100 ml) and vacuum-dried.
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12 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlodipine Hydrochloride
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Reactant of Route 6
Amlodipine Hydrochloride

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